(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester
Overview
Description
(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dimethylamino group, and a methyl ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester typically involves the protection of the amino group of L-proline, followed by the introduction of the dimethylamino group and the esterification of the carboxyl group. One common synthetic route includes:
Protection of L-proline: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of Dimethylamino Group: The protected proline is then reacted with dimethylamine in the presence of a suitable activating agent like dicyclohexylcarbodiimide (DCC) to introduce the dimethylamino group.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps as the laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution Reactions: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Produces (4S)-1-Boc-4-(Dimethylamino)-L-proline.
Deprotection: Yields (4S)-4-(Dimethylamino)-L-proline methyl ester.
Substitution: Forms various substituted proline derivatives.
Scientific Research Applications
(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric protection. The ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- (4S)-1-Boc-4-(Methylamino)-L-proline methyl ester
- (4S)-1-Boc-4-(Ethylamino)-L-proline methyl ester
- (4S)-1-Boc-4-(Isopropylamino)-L-proline methyl ester
Uniqueness
(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(dimethylamino)pyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9(14(4)5)7-10(15)11(16)18-6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZXOORJOZFSC-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113249 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149152-71-6 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149152-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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